molecular formula C21H14Br4O5S B10823021 Bromocresol green (sodium salt) CAS No. 99613-11-3

Bromocresol green (sodium salt)

Cat. No.: B10823021
CAS No.: 99613-11-3
M. Wt: 698.0 g/mol
InChI Key: INBQSOALTMPZQK-UHFFFAOYSA-N
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Description

Bromocresol green (sodium salt) is a pH-sensitive triphenylmethane dye belonging to the sulfonephthalein family. It is widely used as a pH indicator in various scientific and industrial applications. The compound is known for its color change from yellow at pH 3.8 to blue at pH 5.4, making it useful in titrations, microbial growth media, and DNA agarose gel electrophoresis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromocresol green (sodium salt) is synthesized by brominating m-cresol purple in the presence of glacial acetic acid. The reaction involves the addition of bromine to m-cresol purple, resulting in the formation of bromocresol green. The product is then neutralized with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods

In industrial settings, the production of bromocresol green (sodium salt) follows a similar synthetic route but on a larger scale. The process involves the controlled addition of bromine to m-cresol purple in large reactors, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Bromocresol green (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Bromocresol green (sodium salt) exerts its effects primarily through its ability to change color in response to pH changes. The mechanism involves the ionization of the dye in aqueous solutions, where it transitions between its monoanionic (yellow) and dianionic (blue) forms. This color change is due to the resonance stabilization of the dianionic form at higher pH levels . Additionally, bromocresol green interacts with serum albumin under acidic conditions, resulting in an increase in absorbance at 630 nm, which is used for albumin measurement .

Properties

CAS No.

99613-11-3

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

IUPAC Name

2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30)

InChI Key

INBQSOALTMPZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br

Origin of Product

United States

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